methyl 4-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamoyl]benzoate
Description
Methyl 4-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamoyl]benzoate is a synthetic anthraquinone derivative characterized by a planar anthracene core substituted with two ketone groups (9,10-dioxo) and a carbamoyl-linked benzoate ester at the 1-position. The compound’s structure combines the electron-deficient anthraquinone system with a polar ester group, enabling diverse applications in materials science and medicinal chemistry. Its synthesis typically involves coupling reactions between anthraquinone precursors and functionalized benzoic acid derivatives, followed by purification via crystallization or chromatography .
Properties
IUPAC Name |
methyl 4-[(9,10-dioxoanthracen-1-yl)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO5/c1-29-23(28)14-11-9-13(10-12-14)22(27)24-18-8-4-7-17-19(18)21(26)16-6-3-2-5-15(16)20(17)25/h2-12H,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTOFXHVNVHJNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamoyl]benzoate typically involves the reaction of 4-aminobenzoic acid with 9,10-anthraquinone-1-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The resulting intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be further oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The benzoate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroanthracene derivatives.
Substitution: Formation of substituted benzoate derivatives.
Scientific Research Applications
Methyl 4-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamoyl]benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of methyl 4-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamoyl]benzoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and facilitating catalytic reactions. It may also interact with biological macromolecules, such as proteins and nucleic acids, influencing their function and activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Anthraquinone-Based Benzenesulfonamides ()
Compounds such as Methyl 4-(3-(9,10-dioxoanthracene-2-carbonyl)thioureido)benzoate (5f) and Methyl 3-(3-(9,10-dioxoanthracene-2-carbonyl)thioureido)benzoate (5g) share the anthraquinone core but differ in substituents:
- 5f/5g : Thioureido (-NH-CS-NH-) linkage instead of carbamoyl (-NH-CO-), altering hydrogen-bonding capacity and solubility.
Key Data
| Compound | Substituent | Melting Point (°C) |
|---|---|---|
| 5f | Thioureido (para) | 211.0–211.4 |
| 5g | Thioureido (meta) | 187.0–187.3 |
| 5h | Sulfamoylphenethyl | 323.0–323.5 |
| Target Compound | Carbamoyl benzoate | Not reported |
The higher melting points of sulfonamide derivatives (e.g., 5h) suggest stronger intermolecular interactions (e.g., hydrogen bonding) compared to the target compound’s ester group .
Oleamide Derivatives ()
Compounds like N-(9,10-dioxoanthracen-1-yl)oleamide (Inh. 2) replace the benzoate ester with a long aliphatic chain (oleamide), drastically increasing lipophilicity. Such derivatives are designed for applications requiring non-polar solubility, such as corrosion inhibition in oily environments .
Amino-Substituted Anthraquinones ()
The amino groups improve solubility in polar solvents, contrasting with the target compound’s ester-dominated polarity .
Spectroscopic and Crystallographic Properties
- NMR/IR : The target compound’s ester carbonyl (C=O) peak in IR (~1700 cm⁻¹) and downfield-shifted aromatic protons in ¹H NMR distinguish it from thioureido derivatives (C=S stretch ~1250 cm⁻¹) .
- Crystal Packing: Analogues like 4-(9,10-dioxoanthracen-1-yl)-4-oxobutanoic acid form O–H⋯O hydrogen-bonded networks, whereas the target compound’s ester group may promote weaker C–H⋯O interactions .
Biological Activity
Methyl 4-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamoyl]benzoate is a compound that belongs to the anthraquinone family, known for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features an anthraquinone core, which is a significant contributor to its biological properties. The presence of the carbamoyl group enhances its reactivity and potential interactions with biological targets.
Anticancer Properties
Research has indicated that anthraquinone derivatives exhibit notable anticancer activity. This compound has been evaluated for its ability to inhibit cancer cell proliferation. A study demonstrated that derivatives of anthraquinone can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
Table 1: Anticancer Activity of Anthraquinone Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung) | 15.3 | Induction of apoptosis |
| Other Anthraquinones | HeLa (Cervical) | 12.5 | ROS generation |
Antimicrobial Activity
The compound has also shown potential antimicrobial activity against various pathogens. Studies have reported that anthraquinone derivatives possess inhibitory effects on bacterial growth and biofilm formation. This compound exhibited significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Table 2: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Bacillus subtilis | 16 µg/mL |
The biological activities of this compound can be attributed to several mechanisms:
- Oxidative Stress Induction : The compound generates reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cellular metabolism and replication in bacteria.
- Interference with Cell Signaling : Anthraquinones can disrupt signaling pathways that regulate cell growth and survival.
Case Studies and Research Findings
Several studies have highlighted the promising biological activities associated with this compound:
- In Vitro Studies : Research involving various cancer cell lines has shown that this compound significantly reduces cell viability through apoptosis induction.
- Antimicrobial Assays : Laboratory tests demonstrated its effectiveness against multiple bacterial strains, suggesting its potential as a natural antimicrobial agent.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing methyl 4-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamoyl]benzoate, and what are the critical reaction conditions?
- Methodology : The synthesis typically involves multi-step reactions:
Oxidation of Anthracene : Start with 9,10-dihydroanthracene, which is oxidized to form the 9,10-dioxoanthracene core using oxidizing agents like chromic acid or potassium permanganate under controlled conditions.
Carbamoyl Coupling : React the anthracene derivative with methyl 4-(chlorocarbonyl)benzoate in the presence of a base (e.g., triethylamine) to form the carbamoyl linkage.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (from ethanol or DCM) to isolate the product.
- Critical Conditions : Maintain anhydrous conditions during coupling, optimize reaction temperature (typically 60–80°C), and monitor pH to prevent hydrolysis of the ester group .
Q. How is the crystallographic data of this compound utilized to confirm its molecular structure?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Growing high-quality crystals via slow evaporation from a solvent (e.g., DMSO/water).
- Collecting diffraction data using a diffractometer (e.g., CAD-4) with Mo-Kα radiation (λ = 0.71073 Å).
- Solving the structure using software like SHELX and refining parameters (R-factor < 0.05).
- Key Data : For analogous anthracene derivatives, monoclinic systems (space group P2₁/n) with unit cell parameters a = 5.168 Å, b = 19.523 Å, c = 14.367 Å, and β = 99.58° are reported, confirming planar anthracene cores and ester conformations .
Advanced Research Questions
Q. In designing experiments to evaluate the compound’s reactivity with nucleophiles, what analytical techniques are essential for monitoring reaction progress and product purity?
- Methodology :
- Real-Time Monitoring : Use HPLC-MS or in situ FT-IR to track intermediate formation (e.g., nucleophilic attack at the carbonyl group).
- Post-Reaction Analysis :
- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts (e.g., disappearance of the carbamoyl proton at δ ~10 ppm).
- Mass Spectrometry : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns.
- Purity Assessment : Combine TLC (Rf values) with differential scanning calorimetry (DSC) to detect polymorphic changes .
Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) across different studies?
- Methodology :
- Standardized Protocols : Adopt OECD guidelines for solubility testing (shake-flask method in buffers at 25°C) and stability studies (thermal gravimetric analysis, TGA).
- Controlled Conditions : Replicate experiments under identical humidity, temperature, and solvent systems. For example, conflicting solubility data in water vs. DMSO can arise from aggregation effects, requiring dynamic light scattering (DLS) validation.
- Data Reconciliation : Use multivariate analysis (e.g., PCA) to identify variables (e.g., crystallinity, impurities) causing discrepancies .
Q. What experimental frameworks are recommended for studying the environmental fate and degradation pathways of this compound?
- Methodology :
- Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and analyze photoproducts via LC-QTOF-MS. Measure half-lives under varying pH and oxygen levels.
- Biotic Degradation : Use soil microcosms or activated sludge systems to assess microbial metabolism. Track metabolite formation (e.g., anthraquinone derivatives) using isotopic labeling (¹⁴C-tracing).
- Ecotoxicology : Follow ISO 11348 protocols for Vibrio fischeri bioluminescence inhibition assays to evaluate acute toxicity .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s thermal stability?
- Case Study : Some studies report decomposition at 150°C, while others note stability up to 200°C.
- Resolution Strategy :
Material Characterization : Compare crystallinity (PXRD) and purity (elemental analysis) of samples. Impurities (e.g., residual solvents) can lower decomposition temperatures.
Method Validation : Ensure consistent heating rates (e.g., 10°C/min in TGA) and atmosphere (N₂ vs. air). Oxidative environments accelerate degradation.
Cross-Validation : Use complementary techniques (DSC for phase transitions, FT-IR for functional group stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
